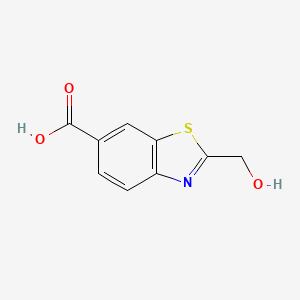
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde and carbon dioxide under basic conditions to form the benzothiazole ring system. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1,3-benzothiazole-6-carboxylic acid.
Reduction: Formation of 2-(Hydroxymethyl)-1,3-benzothiazole-6-methanol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the hydroxymethyl and carboxylic acid groups, making it less versatile for chemical modifications.
2-Mercaptobenzothiazole: Contains a thiol group instead of a hydroxymethyl group, leading to different reactivity and applications.
6-Carboxybenzothiazole:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
351465-01-5 |
|---|---|
Fórmula molecular |
C9H7NO3S |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-3,11H,4H2,(H,12,13) |
Clave InChI |
DPGFYJOGSITFDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)SC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
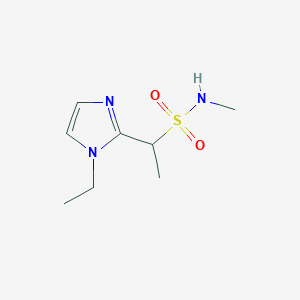



![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)

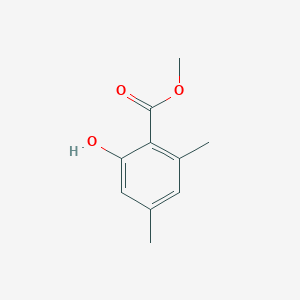
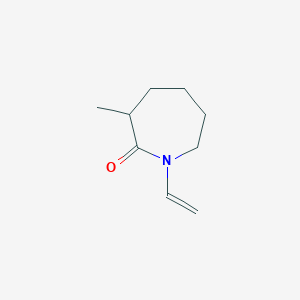

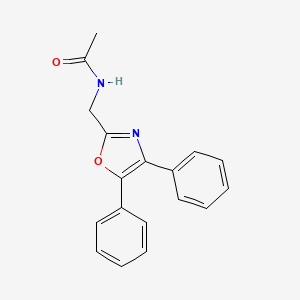


![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
